2-Chloro-4-nitropyridine

Descripción general

Descripción

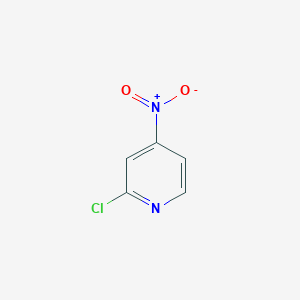

2-Chloro-4-nitropyridine is an organic compound with the molecular formula C5H3ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a nitro group at the fourth position on the pyridine ring. This compound is known for its applications in various chemical syntheses and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chloro-4-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 2-chloropyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro group at the fourth position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction parameters. This method enhances the yield and purity of the final product while minimizing the formation of by-products .

Análisis De Reacciones Químicas

1.1. Oxidative Nitration

The compound is synthesized via a two-step oxidative nitration of 2-chloropyridine. The first step involves oxidation with hydrogen peroxide (50%) in glacial acetic acid at 85°C for 9–14 hours, yielding 2-chloropyridine N-oxide. This intermediate is then nitrated with a mixture of sulfuric acid and nitric acid (nitrosonitric acid) at 90°C for 3–6 hours, producing 2-chloro-4-nitropyridine N-oxide with a yield of 65–74% .

Reaction Conditions Comparison

| Reagent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| H₂O₂ (50%) | 85 | 9–14 h | 65–74 |

| HNO₃/SO₄ | 90 | 3–6 h | 65–74 |

1.2. Reduction of N-Oxide

The N-oxide intermediate can be reduced to the target compound using phosphorus trichloride (PCl₃) in chloroform under reflux for 12 hours, achieving a 78% yield .

Reduction Mechanism

2.1. Grignard-Like Alkylation

Diethyl malonate reacts with this compound in toluene under sodium-mediated conditions at 110°C for 1.5 hours to form 2-methyl-4-nitropyridine with a 95% yield .

Reaction Steps

- Sodium (2.76 g) and diethyl malonate (80 mL) are heated to 120°C.

- This compound (15.6 g) is added dropwise.

- Hydrochloric acid (6N) is used for quenching.

2.2. Cross-Coupling

The compound undergoes fluorodenitration with fluorine gas in the presence of a catalyst (e.g., K₂CO₃) at 120°C, replacing the nitro group with fluorine .

3.1. Intermediate Formation

Nitration involves the formation of 1,2-dihydropyridine sulfonic acid intermediates (2 and 3), which undergo nucleophilic attack by hydrogen sulfite ions (HSO₃⁻). This leads to hydride shifts and rearomatization, yielding 3-nitropyridine .

Kinetic Data

| Parameter | Value |

|---|---|

| Activation Energy (∆H#) | 18(1) kcal/mol |

| Entropy Change (∆S#) | –5(4) cal/mol·K |

Reduction to Aminopyridine

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd) or sodium borohydride (NaBH₃CN) in ethanol. For example, this compound N-oxide is reduced to 2-chloro-4-aminopyridine with a 70% yield .

Reduction Pathway

5.1. Pharmaceuticals

Serves as an intermediate in synthesizing antibacterial and anticancer agents .

5.2. Agrochemicals

Used in herbicides and fungicides due to its electrophilic substitution reactivity .

5.3. Material Science

Explored for polymer and coating applications .

Application Matrix

| Sector | Key Use | Reference |

|---|---|---|

| Pharmaceuticals | Antibacterial agents | |

| Agrochemicals | Herbicides | |

| Materials | Polymers |

6.1. Toxicity

Classified as toxic if swallowed, inhaled, or in contact with skin (H301, H311, H331) .

6.2. Stability

Stable under recommended storage conditions but sensitive to strong acids and bases .

Hazard Data

| Hazard Code | Description |

|---|---|

| GHS07 | Acute toxicity |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Chloro-4-nitropyridine is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects.

Synthesis of Active Pharmaceutical Ingredients (APIs)

- 4-Amino-2-chloropyridine : This compound is synthesized from this compound and serves as a precursor for various APIs, including those used in treating neurological disorders and infections .

- Thrombin Inhibitors : Recent studies have highlighted the utility of this compound derivatives as thrombin inhibitors, which are crucial in anticoagulant therapies .

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit cytotoxic properties against cancer cell lines. A study demonstrated that modifications to the nitro group can enhance biological activity, making these compounds promising candidates for anticancer drug development .

Agrochemical Applications

In agriculture, this compound is explored as an intermediate in the synthesis of herbicides and pesticides.

Herbicide Development

The compound is utilized in developing selective herbicides that target specific weed species while minimizing damage to crops. For instance, research has shown that certain derivatives can inhibit key enzymes in plant growth, thus controlling weed proliferation effectively .

Organic Synthesis

This compound plays a crucial role in organic synthesis, particularly in the formation of complex organic molecules.

Reaction with Grignard Reagents

The compound undergoes reactions with Grignard reagents to form various substituted pyridines, which are valuable in synthetic organic chemistry .

Aromatic Coupling Reactions

It has also been employed in aromatic coupling reactions, facilitating the formation of biaryl compounds that are important in materials science and organic electronics .

Data Summary Table

| Application Area | Specific Use | Example Compound/Reaction |

|---|---|---|

| Pharmaceuticals | API Synthesis | 4-Amino-2-chloropyridine |

| Thrombin Inhibitors | Derivatives for anticoagulant therapy | |

| Agrochemicals | Herbicide Development | Selective herbicides targeting specific weeds |

| Organic Synthesis | Reactions with Grignard Reagents | Formation of substituted pyridines |

| Aromatic Coupling | Biaryl compounds for materials science |

Mecanismo De Acción

The mechanism of action of 2-chloro-4-nitropyridine primarily involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the pyridine ring more susceptible to nucleophilic attack. This property is exploited in various substitution reactions to introduce different functional groups onto the pyridine ring .

Comparación Con Compuestos Similares

- 2-Chloro-5-nitropyridine

- 2-Chloro-3-nitropyridine

- 5-Chloro-2-nitropyridine

Comparison: 2-Chloro-4-nitropyridine is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and the types of reactions it can undergo. For instance, 2-chloro-5-nitropyridine has different electronic properties and reactivity patterns compared to this compound .

Actividad Biológica

2-Chloro-4-nitropyridine (C5H3ClN2O2) is an aromatic heterocyclic compound that has garnered attention due to its biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of this compound, focusing on its metabolism, toxicity, and potential for bioremediation.

- Molecular Formula : C5H3ClN2O2

- Molecular Weight : 162.54 g/mol

- CAS Number : 3433-38-7

Metabolism and Degradation Pathways

Research has demonstrated that this compound can undergo microbial degradation, which is crucial for understanding its environmental fate. Notably, studies involving various bacterial strains have elucidated the metabolic pathways involved in its degradation:

- Rhodococcus sp. MB-P1 : This strain utilizes 2-chloro-4-nitroaniline (a derivative of this compound) as a sole carbon and nitrogen source. The degradation pathway involves the transformation of 2-chloro-4-nitroaniline to 4-amino-3-chlorophenol (4-A-3-CP), followed by further degradation to 6-chlorohydroxyquinol (6-CHQ) through a series of enzymatic reactions including flavin-dependent monooxygenase activity .

- Burkholderia sp. RKJ 800 : This strain has been shown to degrade 2-chloro-4-nitrophenol via a hydroquinone pathway, producing chlorohydroquinone and maleylacetate as intermediates. This highlights the compound's potential for bioremediation applications in contaminated environments .

Toxicological Profile

The toxicity of this compound has been assessed through various studies:

- Acute Toxicity : In animal studies, the oral LD50 for mice is reported to be approximately 110 mg/kg, indicating significant acute toxicity. Dermal exposure also shows considerable toxicity with LD50 values around 48 mg/kg for rabbits .

- Mutagenicity : Short-term tests have indicated that this compound exhibits mutagenic properties in mammalian systems, inducing gene mutations and structural chromosome aberrations both with and without metabolic activation .

Case Study 1: Biodegradation Potential

A study conducted on soil microcosms demonstrated the effectiveness of Burkholderia sp. RKJ 800 in degrading 2-chloro-4-nitrophenol in contaminated soils. The research indicated a significant reduction in pollutant concentration over time, showcasing the strain's potential for bioremediation efforts in industrial waste management.

Case Study 2: Toxicological Assessment

In a controlled laboratory setting, mice were exposed to various concentrations of this compound to assess its toxic effects on liver function. Results indicated liver necrosis at higher doses, underscoring the compound's hepatotoxicity and the need for careful handling in industrial applications.

Summary of Biological Activities

| Biological Activity | Findings |

|---|---|

| Metabolism | Degraded by Rhodococcus sp. MB-P1 and Burkholderia sp. RKJ 800 |

| Toxicity (LD50) | Oral: ~110 mg/kg (mice), Dermal: ~48 mg/kg (rabbits) |

| Mutagenicity | Induces gene mutations and chromosomal aberrations |

| Bioremediation Potential | Effective degradation in contaminated soil microcosms |

Propiedades

IUPAC Name |

2-chloro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEPVGBDUYKPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352743 | |

| Record name | 2-Chloro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23056-36-2 | |

| Record name | 2-Chloro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical synthetic route for 2-Chloro-4-nitropyridine?

A1: this compound can be synthesized from 2-chloropyridine. The process involves oxidation of 2-chloropyridine to form 2-chloropyridine N-oxide, followed by nitration to yield this compound N-oxide. A final reduction step generates the desired this compound. This method has been reported to achieve a 75% overall yield. []

Q2: Is there any structural information available for this compound?

A2: Yes, this compound (systematic name: 2-chloro-4-nitropyridin-1-ium-1-olate) has been characterized using X-ray crystallography. The nitro group exhibits near planarity with the aromatic ring, with a slight twist angle of 6.48° observed. []

Q3: Have any studies investigated the vibrational and electronic properties of this compound?

A3: Yes, researchers have used both experimental and theoretical approaches to study the vibrational, electronic, and NMR properties of this compound. Density functional theory (DFT) calculations employing the B3LYP functional with the 6-311++G (d,p) basis set were performed and compared to experimental spectroscopic data. []

Q4: Has this compound been used as a starting material for synthesizing other compounds?

A4: Yes, this compound serves as a versatile building block in organic synthesis. For instance, it has been used to prepare 4-Alkoxy-1-hydroxypyridine-2-thiones. Reacting this compound N-oxide with n-heptanolate anion in DMSO yields 2-chloro-4-heptyloxypyridine-N-oxide. This intermediate undergoes further reactions, including treatment with AcSNa followed by deacetylation with MeONa, to ultimately afford the sodium salt of 4-heptyloxy-1-hydroxypyridine-2-thione. []

Q5: Are there any known applications of this compound in medicinal chemistry?

A5: While not a drug itself, this compound acts as a key intermediate in the synthesis of various pharmaceutical compounds. For example, it plays a role in synthesizing analogs of Anpirtoline, a non-opioid analgesic. Specifically, it is employed in the preparation of 2-chloro-4-(piperidin-4-ylsulfanyl)pyridine. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.